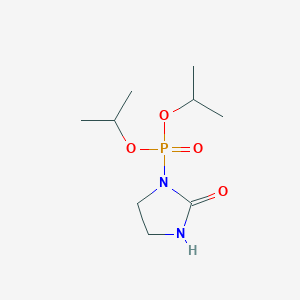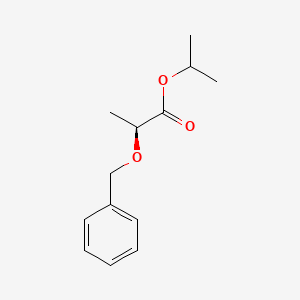methanone CAS No. 138398-49-9](/img/structure/B14278765.png)
[3-(4-Methoxyphenyl)-1-phenyl-9H-fluoren-4-YL](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-1-phenyl-9H-fluoren-4-YLmethanone: is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a methoxyphenyl group, a phenyl group, and a fluorenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1-phenyl-9H-fluoren-4-YLmethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where a fluorenyl ketone is synthesized by reacting fluorene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxyphenyl and phenyl groups are then introduced through subsequent electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings, using reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, nitro, or sulfonyl groups on the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.
Industry: In the field of materials science, the compound is investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Mechanism of Action
The mechanism by which 3-(4-Methoxyphenyl)-1-phenyl-9H-fluoren-4-YLmethanone exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.
Comparison with Similar Compounds
Fluorenone: A structurally related compound with a ketone group on the fluorene core.
4-Methoxybenzophenone: Similar in having a methoxyphenyl group and a ketone functionality.
Uniqueness: 3-(4-Methoxyphenyl)-1-phenyl-9H-fluoren-4-YLmethanone is unique due to the combination of its structural features, which confer distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
138398-49-9 |
|---|---|
Molecular Formula |
C33H24O2 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-1-phenyl-9H-fluoren-4-yl]-phenylmethanone |
InChI |
InChI=1S/C33H24O2/c1-35-26-18-16-23(17-19-26)29-21-28(22-10-4-2-5-11-22)30-20-25-14-8-9-15-27(25)31(30)32(29)33(34)24-12-6-3-7-13-24/h2-19,21H,20H2,1H3 |
InChI Key |
XBMCAGPUOUVTAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(CC4=CC=CC=C43)C(=C2)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)







